molecular formula C18H22N4 B230031 2,5-Hexanedione, bis(phenylhydrazone) CAS No. 1095-15-4

2,5-Hexanedione, bis(phenylhydrazone)

Cat. No. B230031
CAS RN: 1095-15-4
M. Wt: 294.4 g/mol
InChI Key: JRBMZQNRXCXAFK-MXWIWYRXSA-N
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Description

2,5-Hexanedione, bis(phenylhydrazone) is a chemical compound that has gained significant attention in scientific research in recent years. It is a derivative of 2,5-hexanedione, which is a neurotoxic compound widely used in industrial settings.

Mechanism of Action

The mechanism of action of 2,5-Hexanedione, bis(phenylhydrazone) is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the formation of amyloid-beta. It may also reduce oxidative stress and inflammation by scavenging free radicals and inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2,5-Hexanedione, bis(phenylhydrazone) has a number of biochemical and physiological effects. It has been found to reduce amyloid-beta levels in the brain, which may help to prevent the development of Alzheimer's disease. It also reduces oxidative stress and inflammation, which are both implicated in a range of diseases including cardiovascular disease, cancer, and diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-Hexanedione, bis(phenylhydrazone) in lab experiments is its ability to inhibit the formation of amyloid-beta. This makes it a useful tool for studying the mechanisms underlying Alzheimer's disease. However, one of the limitations of using this compound is that it is highly toxic and can cause damage to the nervous system. Therefore, it is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for research on 2,5-Hexanedione, bis(phenylhydrazone). One area of interest is the development of new compounds that are based on the structure of 2,5-Hexanedione, bis(phenylhydrazone) but have improved safety profiles. Another area of interest is the investigation of the compound's potential for treating other diseases that are associated with oxidative stress and inflammation, such as cancer and diabetes. Finally, further research is needed to fully understand the mechanism of action of 2,5-Hexanedione, bis(phenylhydrazone) and its potential for preventing and treating neurodegenerative diseases.
Conclusion:
In conclusion, 2,5-Hexanedione, bis(phenylhydrazone) is a promising compound that has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has been shown to have a range of biochemical and physiological effects, including the inhibition of amyloid-beta formation and the reduction of oxidative stress and inflammation. However, further research is needed to fully understand its mechanism of action and its potential for treating other diseases.

Synthesis Methods

2,5-Hexanedione, bis(phenylhydrazone) can be synthesized by reacting 2,5-hexanedione with phenylhydrazine in the presence of a catalyst such as acetic acid. The reaction produces a yellow crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.

Scientific Research Applications

2,5-Hexanedione, bis(phenylhydrazone) has been extensively studied for its potential neuroprotective properties. It has been shown to inhibit the formation of amyloid-beta, a protein that is associated with the development of Alzheimer's disease. Additionally, it has been found to reduce oxidative stress and inflammation in the brain, which are both implicated in neurodegenerative diseases.

properties

CAS RN

1095-15-4

Molecular Formula

C18H22N4

Molecular Weight

294.4 g/mol

IUPAC Name

N-[(E)-[(5E)-5-(phenylhydrazinylidene)hexan-2-ylidene]amino]aniline

InChI

InChI=1S/C18H22N4/c1-15(19-21-17-9-5-3-6-10-17)13-14-16(2)20-22-18-11-7-4-8-12-18/h3-12,21-22H,13-14H2,1-2H3/b19-15+,20-16+

InChI Key

JRBMZQNRXCXAFK-MXWIWYRXSA-N

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/CC/C(=N/NC2=CC=CC=C2)/C

SMILES

CC(=NNC1=CC=CC=C1)CCC(=NNC2=CC=CC=C2)C

Canonical SMILES

CC(=NNC1=CC=CC=C1)CCC(=NNC2=CC=CC=C2)C

synonyms

2,5-hexanedione-bis(phenylhydrazone)
acetonylacetone bis(phenylhydrazone)

Origin of Product

United States

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